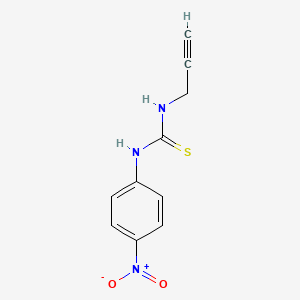

1-(4-nitrophenyl)-3-(prop-2-yn-1-yl)thiourea

Description

1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea is a thiourea derivative characterized by a 4-nitrophenyl group attached to one nitrogen atom and a propargyl (prop-2-yn-1-yl) group on the other. Thioureas are known for diverse biological activities, including enzyme inhibition and antimicrobial effects, often modulated by substituent electronic and steric effects .

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-prop-2-ynylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-2-7-11-10(16)12-8-3-5-9(6-4-8)13(14)15/h1,3-6H,7H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMOUGAVNFBSIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-3-(prop-2-yn-1-yl)thiourea typically involves the reaction of 4-nitroaniline with propargyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

Antimicrobial Activity

Thioureas, including 1-(4-nitrophenyl)-3-(prop-2-yn-1-yl)thiourea, have been investigated for their antimicrobial properties. Research indicates that derivatives of thiourea can exhibit potent activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain thiourea compounds possess inhibitory effects against Mycobacterium tuberculosis, with some derivatives demonstrating minimal inhibitory concentrations (MIC) as low as 3.13 µg/mL .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of thiourea derivatives. For example, modifications to the thiourea structure have led to compounds that significantly reduce inflammation in experimental models. The compound this compound could be explored for similar anti-inflammatory effects, potentially leading to new treatments for inflammatory diseases .

Antitumor Activity

Thioureas are also being explored for their antitumor properties. Some studies have reported that certain thiourea derivatives exhibit selective cytotoxicity against various cancer cell lines. The structural characteristics of this compound may contribute to its potential as an antitumor agent, warranting further investigation into its efficacy against specific cancers .

Herbicidal and Fungicidal Activity

Thiourea derivatives are commonly used in agriculture as herbicides and fungicides. The compound this compound may be developed into formulations aimed at controlling plant diseases and weeds. Its effectiveness in these roles could significantly impact crop yields and agricultural productivity .

Growth Stimulants

In addition to its pest control capabilities, thioureas can also act as growth stimulants for plants. This application is particularly relevant in enhancing crop resilience and growth rates under various environmental conditions .

Synthesis of Functional Materials

The unique chemical properties of thioureas allow them to be utilized in the synthesis of functional materials, such as polymers and coatings. The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical and thermal properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-3-(prop-2-yn-1-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

- 1-(4-Nitrophenyl)-3-phenylthiourea (CAS 7669-49-0): Structure: Replaces the propargyl group with a phenyl ring. Properties: Higher lipophilicity (XLogP3 = 2) due to the aromatic substituent, with a molecular weight of 273.31 g/mol. Activity: Demonstrates hypnotic effects in mice and antifungal activity against plant pathogens, attributed to the nitro group’s electron-withdrawing effects enhancing intermolecular interactions .

- 1-(4-Nitrophenyl)-3-(2-morpholinoethyl)thiourea (Compound 5d, ): Structure: Features a morpholine-substituted ethyl chain. Properties: Lower melting point (179.9–180.9°C) compared to propargyl derivatives, likely due to increased flexibility. Activity: Acts as a competitive MAO-B inhibitor (IC₅₀ = 0.89 µM), suggesting that bulky substituents improve enzyme binding .

Alkyne-Containing Thioureas

- 1-Allyl-3-(4-hydroxyphenyl)thiourea (): Structure: Allyl (prop-2-en-1-yl) instead of propargyl, with a hydroxylated phenyl ring.

Adamantane-Based Thioureas

Data Tables

Table 1: Physical and Thermodynamic Properties

*Estimated based on structural similarity.

Key Research Findings

- Electronic Effects : The 4-nitrophenyl group enhances hydrogen-bonding and π-π interactions, critical for enzyme inhibition and crystal packing .

- Propargyl Advantage: The propargyl group’s linearity and reactivity offer synthetic versatility, though its impact on biological activity remains understudied compared to aryl or morpholino substituents .

- Adamantane Rigidity : Adamantane derivatives exhibit superior thermal stability and crystallinity due to rigid backbone and hydrogen-bonding motifs .

Biological Activity

1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a nitrophenyl group and a propargyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial activity. For instance, this compound showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated, revealing that this compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of thiourea derivatives have also been investigated. In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis and cell cycle arrest in the S phase, which was associated with increased lactate dehydrogenase (LDH) activity, indicating cell membrane damage.

Case Study: MCF-7 Cells

In a study examining the effects on MCF-7 cells, the following results were observed:

| Concentration (µM) | Cell Viability (%) | LDH Activity (U/L) |

|---|---|---|

| Control | 100 | 85.35 ± 4.2 |

| 50 | 75 | 200 ± 15 |

| 100 | 50 | 521.77 ± 30.8 |

This data indicates that higher concentrations of the compound significantly decreased cell viability while increasing LDH levels, suggesting effective anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The presence of the nitro group may enhance electron-withdrawing characteristics, potentially increasing the compound's reactivity with nucleophiles in biological systems. This mechanism is vital for its antimicrobial and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.